2-methoxy-4-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl acetate
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Overview
Description
2-methoxy-4-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl acetate is a complex organic compound with a unique structure that includes a naphthalene ring and a hydrazinylidene group
Preparation Methods
The synthesis of 2-methoxy-4-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl acetate typically involves multiple steps. One common method includes the condensation of 2-methoxy-4-formylphenyl acetate with 2-(naphthalen-1-ylacetyl)hydrazine under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines .
Scientific Research Applications
2-methoxy-4-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl acetate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-methoxy-4-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl acetate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
When compared to similar compounds, 2-methoxy-4-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl acetate stands out due to its unique structure and diverse applications. Similar compounds include:
2-methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl acetate: This compound has a similar structure but with different substituents, leading to variations in its chemical and biological properties.
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: Another compound with a naphthalene ring, but with different functional groups, resulting in distinct applications and reactivity.
Properties
Molecular Formula |
C22H20N2O4 |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-[(2-naphthalen-1-ylacetyl)hydrazinylidene]methyl]phenyl] acetate |
InChI |
InChI=1S/C22H20N2O4/c1-15(25)28-20-11-10-16(12-21(20)27-2)14-23-24-22(26)13-18-8-5-7-17-6-3-4-9-19(17)18/h3-12,14H,13H2,1-2H3,(H,24,26)/b23-14+ |
InChI Key |
TYSYAKUZJFSBBC-OEAKJJBVSA-N |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1)/C=N/NC(=O)CC2=CC=CC3=CC=CC=C32)OC |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C=NNC(=O)CC2=CC=CC3=CC=CC=C32)OC |
Origin of Product |
United States |
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